molecular formula C10H19NO6 B1587324 ethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside CAS No. 2495-96-7

ethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

Cat. No.: B1587324
CAS No.: 2495-96-7
M. Wt: 249.26 g/mol
InChI Key: KRABAWXNIPSDEF-UHFFFAOYSA-N
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Description

Ethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a derivative of N-acetylglucosamine, a monosaccharide derivative of glucose. This compound is characterized by the presence of an ethyl group attached to the oxygen atom at the anomeric carbon and an acetamido group at the second carbon. It is commonly used in biochemical research due to its structural similarity to naturally occurring glycosides.

Mechanism of Action

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside typically involves the glycosylation of N-acetylglucosamine with ethanol in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures around 60-80°C.

    Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid.

    Solvent: Ethanol or a mixture of ethanol and water.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient catalytic systems and optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of keto derivatives.

    Reduction: Reduction reactions can target the acetamido group, converting it to an amine.

    Substitution: The ethyl group can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.

Major Products:

    Oxidation: Keto derivatives of the original compound.

    Reduction: Amine derivatives.

    Substitution: Various alkylated or functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex glycosides and glycoconjugates.

    Biology: Serves as a substrate for studying enzymatic activities, particularly those involving glycosidases.

    Medicine: Investigated for its potential neuroprotective effects and its role in modulating cellular processes such as O-GlcNAcylation.

    Industry: Utilized in the development of pharmaceuticals and as a precursor in the synthesis of bioactive compounds.

Comparison with Similar Compounds

    2-Azidoethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: Similar structure but with an azido group instead of an ethyl group.

    2-Acetamido-2-deoxy-beta-D-galactopyranoside: Similar structure but with a galactose backbone instead of glucose.

    4-Methylumbelliferyl-2-acetamido-2-deoxy-beta-D-glucopyranoside: A fluorogenic substrate used in enzymatic assays.

Uniqueness: this compound is unique due to its ethyl group, which can influence its solubility, reactivity, and interaction with enzymes compared to other similar compounds

Properties

IUPAC Name

N-[2-ethoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO6/c1-3-16-10-7(11-5(2)13)9(15)8(14)6(4-12)17-10/h6-10,12,14-15H,3-4H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRABAWXNIPSDEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(C(C(C(O1)CO)O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397762
Record name AC1MYOD2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2495-96-7
Record name AC1MYOD2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of ethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside in the context of the research presented?

A1: this compound serves as the foundational building block for the synthesis of a sialyl Lewis X tetrasaccharide in the study. [] The researchers coupled this compound to a Sepharose matrix via various linker arms. This immobilized form enables the sequential enzymatic addition of galactose, sialic acid, and fucose residues, ultimately yielding the desired tetrasaccharide.

Q2: How does the linker arm length affect the synthesis process?

A2: The study investigates the influence of linker arm length on the efficiency of enzymatic galactosylation, the first step in the synthesis. Longer linker arms resulted in higher yields (70-98%) of the galactosylated product. [] This suggests that increased linker length enhances enzyme accessibility and substrate mobility, thereby improving reaction kinetics.

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